molecular formula C22H18FN5O3S B2964073 Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 852374-85-7

Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

Cat. No. B2964073
CAS RN: 852374-85-7
M. Wt: 451.48
InChI Key: OJUZGWRVFSHTQO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a chemical compound with the molecular formula C20H21FN6O3S . It is a complex molecule that contains several functional groups and rings, including a fluorophenyl group, a triazolo-pyridazine ring, and a benzoate ester .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques: Novel methods have been developed for synthesizing compounds with structures analogous to Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate. These techniques often involve the reaction of specific precursor molecules in the presence of catalysts or under specific conditions to form the desired heterocyclic compounds, demonstrating the versatility and adaptability of synthetic strategies in creating complex molecules (Gündoğdu et al., 2019).
  • Structural Characterization: Detailed structural characterization, including X-ray diffraction and spectroscopic methods, confirms the molecular structure of these compounds. This structural knowledge is crucial for understanding the biological activity and potential applications of these molecules (El-Azab et al., 2016).

Biological Activities and Applications

  • Antimicrobial Activity: Some compounds structurally related to Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate have been evaluated for their antimicrobial activities. Certain derivatives have shown promising results against a variety of bacterial and fungal strains, indicating their potential as antimicrobial agents (Mabkhot et al., 2016).
  • Molecular Docking Studies: Molecular docking studies have been conducted to predict the interaction of these compounds with biological targets, such as enzymes or receptors. These studies help in understanding the potential mechanism of action and guiding the design of more potent and selective derivatives (El-Azab et al., 2016).

properties

IUPAC Name

ethyl 4-[[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O3S/c1-2-31-22(30)14-6-8-17(9-7-14)24-19(29)13-32-20-11-10-18-25-26-21(28(18)27-20)15-4-3-5-16(23)12-15/h3-12H,2,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUZGWRVFSHTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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